Sphondin

Catalog No.
S585837
CAS No.
483-66-9
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphondin

CAS Number

483-66-9

Product Name

Sphondin

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

Solubility

In water, 5.37X10+2 mg/L at 25 °C (est)

Synonyms

Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy-

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

What is Spondin?

Spondin is a furanocoumarin, a natural product found in various plants belonging to the Apiaceae family, such as hogweed (Heracleum spp.) and cow parsnip (Pastinaca sativa) []. Furanocoumarins are a class of chemical compounds known for their diverse biological activities [].

Potential Biological Activities of Spondin

Several studies have investigated the potential biological activities of spondin, including:

  • Antimicrobial activity: Spondin has been shown to exhibit antimicrobial activity against various bacteria and fungi [, ].
  • Antioxidant activity: Studies suggest that spondin possesses antioxidant properties.
  • Anticancer activity: Some research has explored the potential anticancer effects of spondin, but further investigation is needed [].

Sphondin is a natural compound classified as a furanocoumarin, primarily isolated from the fruits of Heracleum sibiricum. Its chemical formula is C12H8O4\text{C}_{12}\text{H}_{8}\text{O}_{4}, and it is structurally characterized as 6-methoxy-2H-furo[2,3-h]chromen-2-one. This compound is known for its unique structural features, including a furan ring fused to a chromenone moiety, which contributes to its biological activity and potential therapeutic applications .

Research suggests Sphondin might possess anti-inflammatory properties. Studies have shown that Sphondin can inhibit the production of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response []. This inhibition might contribute to Sphondin's potential anti-inflammatory effects []. However, further research is needed to fully understand its mechanism of action.

Typical of furanocoumarins. It can participate in reactions such as:

  • Oxidation: Sphondin can be oxidized to form different derivatives, which may exhibit altered biological activities.
  • Esterification: The hydroxyl groups in sphondin can react with acids to form esters, potentially enhancing its solubility and bioavailability.
  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attacks, leading to the formation of new compounds with diverse functionalities.

These reactions are essential for modifying sphondin's properties for various applications in medicinal chemistry .

Sphondin exhibits significant biological activities, particularly in the field of virology. Recent studies have shown that sphondin effectively inhibits the production of hepatitis B virus surface antigen (HBsAg) and transcription of covalently closed circular DNA (cccDNA) by promoting the degradation of the HBx protein, which is crucial for viral replication. This suggests potential therapeutic applications in treating chronic hepatitis B infections .

Additionally, sphondin has demonstrated anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) in human lung cells, thereby reducing prostaglandin E2 release . These findings highlight sphondin's potential as a multi-functional therapeutic agent.

The synthesis of sphondin can be achieved through several methods:

  • Natural Extraction: Sphondin is primarily obtained from Heracleum sibiricum through solvent extraction methods.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Dötz Benzannulation: This method involves constructing the furanocoumarin framework using chromium carbene complexes, which allows for regioselective formation of sphondin .
    • Regiocomplementary Approaches: These approaches utilize different reaction conditions and substrates to yield sphondin and its analogs efficiently.

These synthetic methods are crucial for producing sphondin in sufficient quantities for research and potential pharmaceutical use.

Sphondin has several promising applications:

  • Antiviral Agent: Due to its ability to inhibit hepatitis B virus replication, sphondin is being explored as a potential treatment for chronic hepatitis B infections.
  • Anti-inflammatory Drug: Its inhibitory effects on COX-2 expression position sphondin as a candidate for developing anti-inflammatory therapies.
  • Natural Product Research: Sphondin serves as a model compound in studies exploring the biological activity of furanocoumarins and their derivatives.

Interaction studies have revealed that sphondin interacts with various biological targets:

  • HBx Protein: Sphondin promotes degradation of HBx, leading to reduced transcriptional activity associated with hepatitis B virus replication .
  • Cyclooxygenase Enzymes: By inhibiting COX-2 expression, sphondin modulates inflammatory pathways, suggesting its role in managing inflammation-related diseases .

These interactions underline the importance of sphondin in therapeutic contexts and its potential for further development.

Sphondin shares structural similarities with other furanocoumarins and coumarins. Here are some comparable compounds:

CompoundStructure TypeUnique Features
PsoralenFuranocoumarinUsed in phototherapy; induces DNA cross-linking.
AngelicinFuranocoumarinExhibits antitumor activity; used in research.
HeratominFuranocoumarinKnown for antimicrobial properties.
ThiosphondinFuranocoumarinContains sulfur; potential antioxidant properties.

Sphondin's uniqueness lies in its specific inhibitory effects against hepatitis B virus and its anti-inflammatory capabilities, setting it apart from other similar compounds that may not exhibit such targeted actions .

Furanocoumarin Biosynthetic Framework

The furanocoumarin biosynthetic framework represents a specialized branch of the phenylpropanoid pathway that generates structurally diverse compounds with important biological functions [1] [2]. This framework encompasses both linear and angular furanocoumarin biosynthesis, with sphondin belonging to the angular class characterized by the specific positioning of the furan ring relative to the coumarin core [3] [4].

The biosynthetic framework initiates from the common phenylpropanoid precursors and proceeds through a series of highly regulated enzymatic transformations. The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase, followed by sequential modifications including hydroxylation, prenylation, and cyclization reactions that ultimately determine the structural diversity of furanocoumarin products [5] [6].

The framework is distinguished by its branch point at umbelliferone, where the prenylation position determines whether linear or angular furanocoumarins are produced [7] [8]. For sphondin biosynthesis specifically, the pathway follows the angular route through 8-prenylation of umbelliferone, leading to the formation of osthenol as the initial angular-specific intermediate [9] [10].

Precursor Molecules and Intermediates

The biosynthetic pathway to sphondin involves a well-defined sequence of precursor molecules and intermediates, each representing critical checkpoints in the overall biosynthetic process. The pathway commences with L-phenylalanine as the primary aromatic amino acid precursor, which undergoes deamination to form trans-cinnamic acid [5] [11].

Trans-cinnamic acid serves as the foundational intermediate that undergoes hydroxylation at the para position by trans-cinnamate 4-monooxygenase to yield p-coumaric acid [6]. This intermediate represents a crucial branch point in phenylpropanoid metabolism, where carbon flux can be directed toward various secondary metabolite classes including coumarins [5].

The conversion of p-coumaric acid to umbelliferone occurs through the action of p-coumaroyl CoA 2'-hydroxylase, which catalyzes the critical ortho-hydroxylation reaction [5] [6]. Umbelliferone (7-hydroxycoumarin) represents the universal precursor for all furanocoumarin biosynthesis and serves as the decisive branch point determining linear versus angular furanocoumarin formation [7] [8].

For angular furanocoumarin biosynthesis leading to sphondin, umbelliferone undergoes 8-prenylation by umbelliferone 8-prenyltransferase, incorporating dimethylallyl diphosphate to form osthenol [9] [10]. Osthenol then serves as the substrate for columbianetin synthase, which catalyzes the formation of (+)-columbianetin through an oxidative cyclization mechanism [9].

The angular pathway continues with the conversion of (+)-columbianetin to angelicin by angelicin synthase (CYP71AJ4), which represents the first committed step toward angular furanocoumarin formation [9]. Angelicin subsequently undergoes hydroxylation at the 6-position to form 5-hydroxyangelicin, which serves as the immediate precursor for sphondin formation through O-methylation [12] [10].

Enzymatic Catalysis Mechanisms

The enzymatic catalysis mechanisms underlying sphondin biosynthesis involve multiple enzyme classes, each employing distinct catalytic strategies to achieve the precise structural modifications required for furanocoumarin formation. These mechanisms encompass prenyltransferase activity, cytochrome P450 monooxygenase reactions, and O-methyltransferase functions, all operating in coordinated fashion to ensure efficient biosynthetic flux [7] [9] [13].

Prenyltransferase Activity and Regulation

Prenyltransferase activity represents a critical determinant in furanocoumarin biosynthesis, with the regiospecificity of prenylation determining whether linear or angular pathways are followed [7] [8]. For sphondin biosynthesis, umbelliferone 8-prenyltransferase catalyzes the attachment of dimethylallyl diphosphate to the 8-position of umbelliferone, initiating the angular pathway [9].

The enzymatic mechanism involves the formation of a ternary complex between the enzyme, umbelliferone substrate, and dimethylallyl diphosphate cofactor [7]. The prenyltransferase employs an electrophilic aromatic substitution mechanism, where the dimethylallyl cation generated from dimethylallyl diphosphate attacks the electron-rich aromatic ring of umbelliferone at the 8-position [8].

Structural analysis reveals that plant prenyltransferases belonging to the UbiA superfamily possess nine transmembrane alpha helices that create a hydrophobic active site cavity optimized for substrate recognition and catalysis [8]. The substrate specificity is determined by key amino acid residues that form specific interactions with both the aromatic acceptor and the prenyl donor substrates [8].

Regulation of prenyltransferase activity occurs at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation by metabolic intermediates [7]. The enzyme exhibits strict substrate specificity toward umbelliferone and dimethylallyl diphosphate, with kinetic parameters indicating high affinity for both substrates [7]. Expression studies demonstrate that prenyltransferase activity is enhanced under elicitor treatment and environmental stress conditions [7] [14].

P450 Monooxygenases in Oxidative Reactions

Cytochrome P450 monooxygenases play pivotal roles in furanocoumarin biosynthesis, catalyzing multiple oxidative transformations that introduce functional groups and create ring systems essential for biological activity [15] [16] [9]. These enzymes utilize molecular oxygen and electron transfer systems to perform highly specific hydroxylation, epoxidation, and cyclization reactions [17] [18].

The catalytic mechanism of P450 monooxygenases involves a complex cycle of iron oxidation states within the heme prosthetic group [17]. The catalytic cycle begins with substrate binding to the ferric enzyme, followed by reduction to the ferrous state by NADPH-cytochrome P450 reductase [17]. Molecular oxygen then binds to form a ferrous-oxygen complex, which undergoes further reduction and protonation to generate the highly reactive iron-oxo intermediate responsible for substrate oxidation [17].

For sphondin biosynthesis, angelicin synthase (CYP71AJ4) represents the key P450 enzyme that converts (+)-columbianetin to angelicin through a syn-elimination mechanism [9]. Kinetic analysis reveals that CYP71AJ4 exhibits high substrate specificity with an apparent Km of 2.1 ± 0.4 μM for (+)-columbianetin and a kcat of 112 ± 14 min⁻¹ [9]. The enzyme demonstrates remarkable regioselectivity, producing angelicin as the major product with minimal formation of hydroxylated by-products [9].

Additional P450 enzymes involved in downstream modifications include angelicin 6-hydroxylase, which catalyzes the formation of 5-hydroxyangelicin from angelicin [12]. This enzyme belongs to the broader family of furanocoumarin-metabolizing P450s that exhibit tissue-specific expression patterns and respond to environmental stimuli [16] [19].

The substrate recognition mechanism of furanocoumarin P450s involves specific amino acid residues that form the substrate recognition sites within the active site cavity [9]. Comparative sequence analysis between psoralen synthase and angelicin synthase reveals 70% overall identity but only 40% identity in substrate recognition regions, explaining their distinct substrate specificities [9].

O-methyltransferase Functions

O-methyltransferase functions represent the final enzymatic steps in sphondin biosynthesis, catalyzing the transfer of methyl groups from S-adenosylmethionine to hydroxylated furanocoumarin substrates [20] [13] [21]. These enzymes exhibit diverse substrate specificities and play crucial roles in determining the final methylation patterns that influence biological activity and chemical stability [13].

The catalytic mechanism of O-methyltransferases involves the formation of a ternary complex between the enzyme, the hydroxylated substrate, and S-adenosylmethionine [20]. The reaction proceeds through a SN2 mechanism where the nucleophilic oxygen atom of the substrate hydroxyl group attacks the methyl carbon of S-adenosylmethionine, resulting in methyl transfer and formation of S-adenosylhomocysteine as a by-product [20].

For sphondin formation, 5-hydroxyangelicin O-methyltransferase catalyzes the methylation of 5-hydroxyangelicin to produce sphondin [12] [10]. This enzyme belongs to the broader class of coumarin O-methyltransferases that share structural similarity with caffeic acid 3-O-methyltransferases but exhibit distinct substrate preferences [20].

Kinetic analysis of related furanocoumarin O-methyltransferases reveals varying catalytic efficiencies depending on substrate structure [13] [21]. For example, CmOMT2 from Cnidium monnieri shows highest efficiency for xanthotoxol methylation, while AdOMT1 from Angelica decursiva exhibits preference for bergaptol [13] [21]. These differences reflect the structural requirements for optimal enzyme-substrate interactions and contribute to the diversity of methylated furanocoumarin products [21].

Molecular docking studies and site-directed mutagenesis have identified key catalytic residues involved in O-methyltransferase function [21]. For AdOMT1 and AdOMT2, critical residues include His126/Asn132, Phe171/Phe177, Trp261/Trp267, and Asn312/Ile317, which form the active site architecture necessary for substrate recognition and catalysis [21].

Elicitor-Induced Biosynthesis

Elicitor-induced biosynthesis represents a fundamental regulatory mechanism that controls furanocoumarin production in response to biotic and abiotic stress conditions [22] [14]. This inducible system allows plants to rapidly increase furanocoumarin biosynthesis when challenged by pathogens, herbivores, or environmental stresses, providing an adaptive defense response [22] [14].

Temporal Expression Patterns

Temporal expression patterns of furanocoumarin biosynthetic genes exhibit characteristic induction kinetics following elicitor treatment [22] [14]. The expression response typically involves an initial lag phase of 1-2 hours, followed by rapid accumulation of transcript levels that peak between 4-8 hours post-elicitation [22]. This temporal pattern reflects the time required for signal transduction, transcriptional activation, and mRNA accumulation [22].

Studies in parsley cell cultures using fungal elicitors demonstrate that furanocoumarin biosynthetic genes exhibit coordinated expression patterns [22]. The early pathway genes encoding phenylalanine ammonia-lyase and 4-coumaroyl CoA 2'-hydroxylase show rapid induction within 2-4 hours of elicitor treatment [22]. Late pathway genes encoding prenyltransferases and cytochrome P450 enzymes follow with peak expression occurring 6-12 hours post-elicitation [22].

Temporal analysis of metabolite accumulation reveals that furanocoumarin products begin appearing 8-12 hours after elicitor treatment, consistent with the time required for enzyme synthesis and metabolic flux establishment [22] [14]. The accumulation patterns show that simple coumarins appear first, followed by prenylated intermediates, and finally complex furanocoumarins including angular derivatives like angelicin and potentially sphondin [22].

Gene expression studies in Ammi majus demonstrate that bergaptol O-methyltransferase expression increases significantly following elicitor treatment, with expression levels in immature fruit tissue showing 1.5-fold increases compared to vegetative tissue [23]. This tissue-specific and development-dependent expression pattern suggests that temporal regulation occurs at multiple levels including tissue specificity and developmental stage [23].

Signal Transduction Mechanisms

Signal transduction mechanisms underlying elicitor-induced furanocoumarin biosynthesis involve complex cascades of cellular events that link perception of external stimuli to transcriptional activation of biosynthetic genes [22] [14]. These mechanisms encompass receptor-mediated recognition, ion flux changes, oxidative burst generation, and downstream signaling events that culminate in gene expression changes [22].

The initial step in signal transduction involves elicitor recognition by plasma membrane receptors or other perception systems [22]. Fungal elicitors such as Pep-25 from Phytophthora species bind to specific receptor sites and trigger immediate cellular responses including ion fluxes across the plasma membrane [22] [14]. These ion movements include efflux of potassium and chloride ions and influx of protons and calcium ions [22].

Calcium signaling plays a critical role in elicitor-induced furanocoumarin biosynthesis [22]. Treatment with fungal elicitors induces sustained increases in cytoplasmic calcium concentrations up to 175-300 nM, depending on the specific elicitor used [14]. The calcium response exhibits characteristic signature patterns that differ between elicitor types, suggesting that calcium signaling provides specificity to the induction process [14].

The oxidative burst represents another essential component of signal transduction, involving the rapid generation of reactive oxygen species including superoxide and hydrogen peroxide [22]. This oxidative burst depends on the preceding ion fluxes and is necessary for subsequent activation of defense gene expression and phytoalexin synthesis [22]. Inhibition of the oxidative burst prevents furanocoumarin accumulation, demonstrating its essential role in the signaling cascade [22].

Downstream signaling events involve protein phosphorylation cascades, MAP kinase activation, and transcription factor regulation [22] [14]. These events ultimately lead to the activation of transcription factors that bind to promoter regions of furanocoumarin biosynthetic genes and initiate their expression [22]. The entire signaling cascade from elicitor recognition to gene expression typically occurs within 2-4 hours, enabling rapid metabolic responses to environmental challenges [22].

Gene Mining and Transcriptomic Analysis

Gene mining and transcriptomic analysis have emerged as powerful approaches for identifying and characterizing furanocoumarin biosynthetic genes, particularly those involved in species-specific pathways like sphondin formation [24] [25] [23]. These genomic approaches enable systematic discovery of candidate genes and provide insights into pathway evolution and regulation [24] [25].

Transcriptomic analysis of furanocoumarin-producing plants has revealed extensive gene families involved in specialized metabolism [24] [25]. In Glehnia littoralis, RNA-sequencing identified 156,949 unigenes, of which 82 encoded enzymes potentially involved in furanocoumarin biosynthesis [25]. This analysis revealed tissue-specific expression patterns with seven key genes showing higher expression in roots compared to leaves, correlating with furanocoumarin content distribution [25].

Comparative transcriptomic analysis between different tissues and developmental stages provides insights into pathway regulation and metabolite accumulation patterns [23] [19]. In Ammi majus, transcriptome sequencing of immature fruit identified approximately 70,000 transcripts, with 38 genes specifically involved in furanocoumarin biosynthetic pathways [23]. Expression analysis revealed that genes encoding umbelliferone dimethylallyltransferases and xanthotoxol O-methyltransferase showed significantly higher expression in immature fruit compared to vegetative tissues [23].

Phylogenetic analysis of identified genes provides insights into pathway evolution and functional divergence [24] [16]. Analysis of cytochrome P450 families reveals that furanocoumarin-metabolizing enzymes cluster into specific clades that reflect their substrate specificities and evolutionary origins [24] [16]. For example, CYP71AJ enzymes involved in psoralen and angelicin synthesis show distinct evolutionary relationships that correlate with their functional differences [16] [9].

Gene mining strategies employ comparative genomics approaches to identify orthologous genes across different plant species [24] [25]. This approach has been particularly successful for identifying prenyltransferases and O-methyltransferases involved in furanocoumarin biosynthesis [24] [13]. Database searches combined with expression profiling enable prioritization of candidate genes for functional validation [24] [25].

Metabolic Engineering Strategies

Metabolic engineering strategies for furanocoumarin production, including sphondin biosynthesis, involve systematic approaches to reconstruct and optimize biosynthetic pathways in heterologous hosts [26] [27] [28]. These strategies aim to overcome limitations of plant-based production systems and enable sustainable, scalable production of valuable furanocoumarin compounds [26] [27].

Heterologous production systems have been developed using various microbial hosts including Escherichia coli, Saccharomyces cerevisiae, and other microorganisms [26] [27] [28]. Initial efforts focused on reconstructing the upstream coumarin biosynthetic pathway, successfully producing umbelliferone, esculetin, and scopoletin in E. coli with yields reaching 128.7, 17.6, and 15.7 μM respectively from tyrosine precursors [27].

However, significant challenges remain in expressing plant-specific enzymes required for furanocoumarin formation [27] [28]. Prenyltransferases, psoralen synthase, and marmesin synthase have shown limited activity when expressed in E. coli, despite various optimization strategies including removal of transit peptides, co-expression of cytochrome P450 reductases, and enhancement of dimethylallyl diphosphate availability [27].

More successful approaches have utilized Peucedanum praeruptorum enzymes in engineered systems [26]. Efficient biosynthesis of marmesin was achieved by screening robust prenyltransferase PpPT1 and marmesin synthase PpDC, with activities enhanced through fusion protein tags and redox partner engineering [26]. Optimization of the methylerythritol phosphate pathway to increase dimethylallyl diphosphate availability further improved production, achieving marmesin titers of 203.69 mg/L with 81.4% molar conversion efficiency [26].

Strategic approaches for pathway optimization include modular pathway design, where individual enzyme modules are independently optimized before integration [26]. This approach allows systematic troubleshooting of bottlenecks and enables fine-tuning of pathway flux distribution [26]. Additional strategies involve metabolic flux analysis to identify rate-limiting steps and guide targeted improvements in enzyme expression levels or activities [26].

For sphondin-specific production, metabolic engineering strategies would need to incorporate the complete angular furanocoumarin pathway including umbelliferone 8-prenyltransferase, angelicin synthase, angelicin 6-hydroxylase, and 5-hydroxyangelicin O-methyltransferase [9] [12]. The success of such approaches will likely depend on identifying suitable expression hosts that can support the complex cytochrome P450 reactions and methyltransferase activities required for angular furanocoumarin formation [27] [28].

Color/Form

White powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

216.04225873 g/mol

Monoisotopic Mass

216.04225873 g/mol

Heavy Atom Count

16

LogP

log Kow = 2.14 (est)

Appearance

Powder

UNII

JL77897DL4

Vapor Pressure

3.8X10-6 mm Hg at 25 °C (est)

Other CAS

483-66-9

Metabolism Metabolites

Papilio glaucus (tiger swallowtail) is a generalist that rarely encounters plants containing furanocoumarins yet is constitutively capable of metabolizing low levels of these highly toxic allelochemicals. In larvae of this species, metabolism of linear (xanthotoxin, bergapten), and angular (angelicin, sphondin), furanocoumarins can be induced up to 30-fold by the presence of xanthotoxin in their diet. Degenerate primers corresponding to conserved amino acid sequences in three insect P450s, Musca domestica (CYP6A1), Drosophila melanogaster (CYP6A2) and Papilio polyxenes (CYP6B1), were used to clone xanthotoxin-induced P450 transcripts from P. glaucus larvae by a reverse transcription-polymerase chain reaction (RT-PCR) strategy. Positive clones encoding the highly conserved F--G-R-C-G P450 signature motif were used to isolate a full-length CYP6B4v1 cDNA from a P. glaucus xanthotoxin-induced cDNA library. Sequence comparisons indicate the P. glaucus CYP6B4v1 protein sequence is 63% and 61% identical, respectively, to the P. polyxenes furanocoumarin-inducible CYP6B1v1 and CYP6B3v1 proteins. Northern analysis indicates that CYP6B4 and related transcripts are highly induced in response to xanthotoxin. Baculovirus-mediated expression of the CYP6B4v1 protein in lepidopteran cell lines demonstrates that this P450 isozyme metabolizes isopimpinellin, imperatorin, and bergapten at high rates, xanthotoxin and psoralen at intermediate rates and angelicin, sphondin, and trioxsalen only at very low rates.

Wikipedia

Sphondin

General Manufacturing Information

Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis.

Interactions

At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used.

Dates

Last modified: 09-14-2023
1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.

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